8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
Description
8-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative with distinct structural features. The molecule’s core consists of a bicyclic purine system substituted at the 3-, 7-, and 8-positions. Key substituents include:
- 3-position: A methyl group, enhancing steric stability.
- 7-position: A 4-methylbenzyl group (C₈H₉), contributing hydrophobicity and aromatic interactions.
This compound’s structural complexity positions it as a candidate for pharmacological studies, particularly in targeting enzymes like phosphodiesterases or kinases, though specific bioactivity data are unavailable in the provided evidence.
Properties
IUPAC Name |
8-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3S/c1-13-3-5-14(6-4-13)11-27-18-19(26(2)21(30)25-20(18)29)24-22(27)31-12-17(28)15-7-9-16(23)10-8-15/h3-10H,11-12H2,1-2H3,(H,25,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWJLEOPOCWMRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2SCC(=O)C4=CC=C(C=C4)Cl)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a cyclization reaction involving appropriate precursors such as guanine derivatives.
Introduction of the Chlorophenyl Group: This step involves the reaction of the purine core with a chlorophenyl derivative under conditions that facilitate electrophilic aromatic substitution.
Attachment of the Oxoethyl Group: The oxoethyl group can be introduced via an acylation reaction using an appropriate acyl chloride or anhydride.
Thioether Formation: The thioether linkage is formed by reacting the intermediate with a thiol compound under nucleophilic substitution conditions.
Methylation and Benzylation: The final steps involve methylation and benzylation reactions to introduce the methyl and methylbenzyl groups, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound’s purine core makes it a candidate for studying interactions with enzymes and receptors that recognize purine derivatives. It could be used in the design of enzyme inhibitors or as a probe in biochemical assays.
Medicine
In medicine, the compound’s potential biological activity could be harnessed for therapeutic purposes. It may serve as a lead compound in drug discovery programs aimed at treating diseases such as cancer or infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione would depend on its specific biological target. Generally, compounds with a purine core can interact with enzymes involved in nucleotide metabolism or signaling pathways. The chlorophenyl and oxoethyl groups may enhance binding affinity and specificity to these targets, leading to inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Polar Groups (): The 2-methoxyethyl group enhances solubility via hydrogen bonding, making ’s compound more suitable for aqueous formulations .
8-Position Functionalization :
- Thioether vs. Thione (Target vs. ) : The thioether in the target compound offers metabolic stability compared to ’s thione (S=O), which may undergo redox reactions .
- Chlorophenyl vs. Chlorobenzyl (Target vs. ) : The 2-(4-chlorophenyl)-2-oxoethylthio group (target) introduces a ketone for H-bonding, whereas ’s ethylthio and ’s 2-chlorobenzylthio prioritize steric bulk and electronic effects .
Molecular Weight and Bioavailability
- ’s compound (449.0 g/mol) faces similar issues, whereas (350.8 g/mol) and (393.9 g/mol) are more drug-like .
Biological Activity
The compound 8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a complex organic molecule with potential biological activities. Its structure includes a purine core, which is a common scaffold in many biologically active compounds. This article explores the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
- IUPAC Name : 8-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
- Molecular Formula : C22H19ClN4O3S
- Molecular Weight : 454.93 g/mol
Biological Activities
1. Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | Escherichia coli | Weak |
2. Enzyme Inhibition
The compound demonstrates potential as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory activity against acetylcholinesterase (AChE) and urease. The IC50 values from various studies suggest strong inhibitory effects, which are crucial for applications in treating conditions such as Alzheimer's disease and other enzyme-related disorders .
Table 2: Enzyme Inhibition Data
The biological activity of this compound is likely attributed to its ability to interact with specific biological targets through its functional groups. The chlorophenyl and oxoethyl groups enhance binding affinity to enzymes involved in nucleotide metabolism and signaling pathways. This interaction can lead to the inhibition or modulation of enzyme activity, which is vital for therapeutic applications .
Case Studies and Research Findings
Several studies have synthesized derivatives of compounds containing similar functional groups to evaluate their pharmacological effectiveness. For example:
- Study on Piperidine Derivatives : A series of compounds were synthesized that included piperidine moieties. These compounds were evaluated for their antibacterial and enzyme inhibitory activities, showing promising results that parallel those observed with the purine derivatives .
- In Silico Docking Studies : Computational studies have provided insights into the binding interactions between these compounds and amino acids in target enzymes, suggesting a mechanism by which they exert their biological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
